Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate

Catalog No.
S6605029
CAS No.
33606-83-6
M.F
C9H18O3Si
M. Wt
202.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate

CAS Number

33606-83-6

Product Name

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate

IUPAC Name

ethyl (Z)-3-trimethylsilyloxybut-2-enoate

Molecular Formula

C9H18O3Si

Molecular Weight

202.32 g/mol

InChI

InChI=1S/C9H18O3Si/c1-6-11-9(10)7-8(2)12-13(3,4)5/h7H,6H2,1-5H3/b8-7-

InChI Key

TYQSGJQIXZTWHI-FPLPWBNLSA-N

SMILES

CCOC(=O)C=C(C)O[Si](C)(C)C

Canonical SMILES

CCOC(=O)C=C(C)O[Si](C)(C)C

Isomeric SMILES

CCOC(=O)/C=C(/C)\O[Si](C)(C)C

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate, also known as crotyl trimethylsilyl ether, is an organic compound with the molecular formula C₉H₁₈O₃Si and a molecular weight of 202.32 g/mol. This compound is categorized as an ester and features a unique structural arrangement that includes a trimethylsilyloxy group attached to a butenoate moiety. The molecular structure comprises nine carbon atoms, eighteen hydrogen atoms, three oxygen atoms, and one silicon atom, indicating its complexity and potential for diverse chemical reactivity.

The compound is typically encountered as a colorless liquid with a characteristic odor, making it suitable for various applications in organic synthesis. Its structural characteristics allow it to function as a versatile intermediate in chemical transformations, particularly in the synthesis of more complex organic molecules.

CTSE's mechanism of action primarily revolves around its role as a protected allylic alcohol. The trimethylsilyl ether group shields the allylic alcohol functionality from unwanted reactions while enabling controlled reactivity through specific deprotection methods. This allows researchers to selectively utilize the allylic position for desired transformations in organic synthesis.

While detailed safety information is scarce, some potential hazards associated with CTSE include:

  • Flammability: Organic solvents used with CTSE might be flammable.
  • Skin and Eye Irritation: Contact with the compound may cause irritation.
  • Toxicity: Specific toxicity data is unavailable, but it is recommended to handle the compound with appropriate personal protective equipment.

  • Formation of Trimethylsilyl Ether:
    CH3CH=CHCH2OH+(CH3)3SiClCH3CH=CHCH2OSi(CH3)3+HCl\text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{OH}+(\text{CH}_3)_3\text{SiCl}\rightarrow \text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{OSi}(\text{CH}_3)_3+\text{HCl}
  • Deprotection Reaction:
    CH3CH=CHCH2OSi(CH3)3+TBAFCH3CH=CHCH2OH+(CH3)3SiF\text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{OSi}(\text{CH}_3)_3+\text{TBAF}\rightarrow \text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{OH}+(\text{CH}_3)_3\text{SiF}
  • Nucleophilic Substitution:
    CH3CH=CHCH2OSi(CH3)3+νCH3CH=CHCH2ν+(CH3)3SiO()\text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{OSi}(\text{CH}_3)_3+\nu \rightarrow \text{CH}_3\text{CH}=\text{CH}\text{CH}_2\nu +(\text{CH}_3)_3\text{SiO}(-)

These reactions highlight the compound's utility as a protected allylic alcohol, allowing for selective transformations in organic synthesis while minimizing unwanted side reactions .

The synthesis of Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate can be accomplished through several methods:

  • Direct Esterification: This method involves reacting an appropriate carboxylic acid with ethanol in the presence of an acid catalyst to form the ester.
  • Protection of Alcohols: The trimethylsilyl ether group can be introduced by reacting an allylic alcohol with trimethylsilyl chloride in the presence of a base.

These methods emphasize the compound's versatility as an intermediate in organic synthesis, particularly in the formation of more complex molecules .

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate finds numerous applications in organic chemistry:

  • Synthetic Intermediate: It serves as a key intermediate in the synthesis of various natural products and pharmaceuticals.
  • Protecting Group: The trimethylsilyl group acts as a protective group for alcohol functionalities during multi-step syntheses.
  • Chemical Research: It is utilized in research settings for exploring new synthetic pathways and methodologies .

Research on interaction studies involving Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate primarily focuses on its reactivity with nucleophiles and electrophiles due to its functional groups. The trimethylsilyloxy group allows for selective reactions while protecting sensitive functional groups from undesired reactions during synthetic processes. Detailed interaction studies are essential for understanding its behavior in complex chemical environments and optimizing its use in synthetic applications .

Several compounds share structural or functional similarities with Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(trimethylsilyloxy)but-2-enoateC₉H₁₈O₃SiContains a different position of the double bond
Ethyl 3-hydroxybutanoateC₅H₁₀O₃Lacks silicon; serves as a simple ester
Trimethylsilyl allyl etherC₇H₁₈O₃SiSimilar protective group but different alkene structure
Crotyl acetateC₆H₁₂O₂An acetate ester without silicon

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate stands out due to its unique combination of a trimethylsilyloxy group and an allylic double bond, allowing it to participate in specific reactions that other similar compounds may not readily undergo .

Hydrogen Bond Acceptor Count

3

Exact Mass

202.10252097 g/mol

Monoisotopic Mass

202.10252097 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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